N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(2,4-Dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group with two methoxy substituents and a difluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4-dimethoxypyrimidine with a suitable sulfonamide precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide has been studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the understanding of biological processes.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent
Industry: In industry, this compound can be used as a building block for the development of new materials or as a component in various chemical formulations. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dimethoxy-5-pyrimidinylboronic acid
GSK2837808A (Lactate Dehydrogenase Inhibitor II)
3-(N-cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl)amino)-5-(3,5-difluorophenoxy)benzoic acid
Uniqueness: N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the difluorobenzenesulfonamide group and the specific positioning of the methoxy groups contribute to its unique properties and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4S/c1-20-11-10(6-15-12(16-11)21-2)17-22(18,19)7-3-4-8(13)9(14)5-7/h3-6,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIDNIYEYGRILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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